

A Technical Guide to 2-Bromobutanal (C₄H₇BrO): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromobutanal is a versatile and highly reactive organic compound with the molecular formula C₄H₇BrO.[1] As an alpha-bromoaldehyde, it possesses two key reactive sites: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the bromine-bearing position.[2] This dual reactivity makes it a valuable intermediate in a wide array of chemical transformations, particularly in the synthesis of complex molecular architectures for pharmaceuticals and fine chemicals.[2] Its structure includes a chiral center, making it a key precursor for stereoselective synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, key reactions, and applications, with a focus on its role in drug development.

Molecular Properties and Identification

2-Bromobutanal is a colorless to pale-yellow liquid with a characteristic pleasant odor.[1] It is denser than water and insoluble in it.[1] The presence of the bromine atom at the alpha position to the carbonyl group significantly influences its chemical reactivity.[1]

Table 1: Chemical Identifiers and Properties



Property	Value	
IUPAC Name	2-bromobutanal[1][3]	
Synonyms	2-bromobutyraldehyde, α- Bromobutyraldehyde[3]	
CAS Number	24764-97-4[1][2][3]	
Molecular Formula	C ₄ H ₇ BrO[1][2][3]	
Molecular Weight	151.00 g/mol [1][2][3]	
Canonical SMILES	CCC(C=O)Br[1]	
InChI Key	HAIGSNHRJAADFJ-UHFFFAOYSA-N[1][2]	
Appearance	Colorless to pale-yellow liquid[1]	
Odor	Pleasant[1]	

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-Bromobutanal**. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data



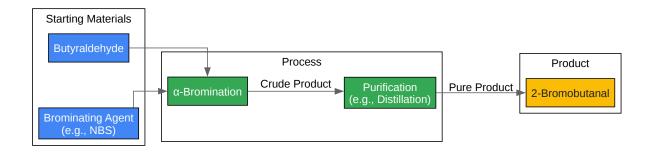
Technique	Key Feature	Approximate Value <i>l</i> Observation
¹H NMR	Aldehydic Proton (CHO)	9.0 - 10.0 ppm[1]
¹³ C NMR	Carbonyl Carbon (C=O)	190 - 200 ppm[1]
Carbon-Bromine (C-Br)	50 - 60 ppm[1]	
Infrared (IR)	Carbonyl Stretch (C=O)	~1730 cm ⁻¹ (strong, sharp)[1]
Aldehydic C-H Stretch	2700 - 2860 cm ⁻¹ (two bands)	
Mass Spec. (MS)	Molecular Ion Peaks (M+)	m/z 149 and 151 (approx. 1:1 ratio)[1]

The proton NMR spectrum shows a highly deshielded aldehydic proton, a characteristic feature for aldehydes.[1] In the ¹³C NMR spectrum, the carbonyl carbon signal appears significantly downfield.[1] The IR spectrum is dominated by a strong carbonyl absorption band.[1] Finally, the mass spectrum displays a distinctive pair of molecular ion peaks of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[1]

Synthesis and Reactivity Synthesis Methodologies

2-Bromobutanal is typically synthesized through the alpha-bromination of butyraldehyde. This reaction involves treating butyraldehyde with a brominating agent, often in an organic solvent, to substitute a hydrogen atom on the alpha-carbon with bromine.[1] Stereoselective methods have also been developed using organocatalysis to produce enantiomerically pure forms of the compound, which are highly valuable in pharmaceutical synthesis.[1]





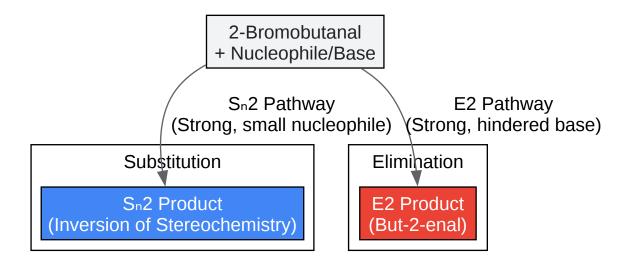
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Caption: General workflow for the synthesis of **2-Bromobutanal**.

Chemical Reactivity

The reactivity of **2-Bromobutanal** is governed by its two functional groups. It can undergo nucleophilic addition at the carbonyl group and nucleophilic substitution or elimination at the C-Br bond.[2] In nucleophilic substitution, the bromide ion is an excellent leaving group, making **2-Bromobutanal** significantly more reactive than its chloro-analogue.[4] The reaction can proceed via an S_n2 mechanism, which involves a backside attack and leads to an inversion of stereochemistry, or an S_n1 mechanism under conditions that favor carbocation formation.[2] Concurrently, elimination reactions (e.g., E2) can occur in the presence of a strong, sterically hindered base to form but-2-enal.[2]





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Caption: Competing S_n2 and E2 reaction pathways for **2-Bromobutanal**.

Applications in Research and Drug Development

2-Bromobutanal is a crucial building block in synthesizing a variety of organic compounds.[1]

- Intermediate for Complex Molecules: Its reactive functional groups allow it to serve as a key intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1]
- Grignard Reagents: It can be reacted with magnesium to form a Grignard reagent, a powerful tool for creating new carbon-carbon bonds.[1]
- Drug Discovery: A primary application lies in the synthesis of non-nucleoside analogues, which are a class of compounds investigated for antiviral and antitumor properties.[1][2]
 These molecules often require a specific stereochemistry, which can be established using enantiopure 2-Bromobutanal.



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Caption: Role of 2-Bromobutanal as a precursor in drug development.

Experimental Protocols Protocol: Synthesis of 2-Bromobutanal via α -Bromination

This protocol describes a general procedure for the acid-catalyzed bromination of butyraldehyde.

Materials: Butyraldehyde, N-Bromosuccinimide (NBS), Acetic Acid (catalyst),
 Dichloromethane (solvent), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

Procedure:

- In a fume hood, dissolve butyraldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Add a catalytic amount of acetic acid.
- Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC.
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to yield pure 2-Bromobutanal.

Protocol: Qualitative Comparison of Reactivity



This protocol demonstrates the higher reactivity of **2-Bromobutanal** compared to an analogous chloro-compound using a silver nitrate test, which relies on the precipitation of the silver halide. [4]

- Materials: 2-Bromobutanal, 2-Chlorobutanal, 1% Ethanolic Silver Nitrate solution, test tubes.
- Procedure:
 - Label two clean, dry test tubes.
 - Add 5 drops of 2-Bromobutanal to the first test tube.
 - Add 5 drops of 2-Chlorobutanal to the second test tube.
 - To each test tube, add 1 mL of the 1% ethanolic silver nitrate solution simultaneously.
 - Observe the tubes for the formation of a precipitate.
- Expected Results: A creamy-white precipitate of silver bromide (AgBr) will form rapidly in the test tube containing **2-Bromobutanal**. The formation of a white silver chloride (AgCl) precipitate in the other tube will be significantly slower, demonstrating the superior leaving group ability of bromide and the higher reactivity of **2-Bromobutanal** in S₁1-type reactions. [4]

Safety and Handling

- **2-Bromobutanal** is a reactive and potentially hazardous chemical.
- Hazards: It is considered an irritant to the skin, eyes, and respiratory system.[1] Like other
 organic bromides, it may be toxic if ingested, inhaled, or absorbed through the skin.[1]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
 Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves,
 and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials.



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- To cite this document: BenchChem. [A Technical Guide to 2-Bromobutanal (C₄H₇BrO): Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282435#2-bromobutanal-molecular-formula-c4h7bro]

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